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Compound of Interest

Compound Name: K118

Cat. No.: B608289

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of K118, a pan-
SHIP1/2 inhibitor, in mouse models of metabolic disease and cancer. The information is
intended to guide researchers in designing and executing preclinical studies to evaluate the
therapeutic potential of K118.

Introduction to K118

K118 is a small molecule inhibitor that targets both SH2-containing inositol 5'-phosphatase 1
(SHIP1) and SHIP2. These enzymes are critical negative regulators of the phosphoinositide 3-
kinase (PI13K)/Akt signaling pathway. By inhibiting SHIP1 and SHIP2, K118 leads to an
accumulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of
Akt and downstream signaling pathways. This modulation of the PI3K/Akt pathway has shown
therapeutic potential in various disease models, including metabolic disorders and cancer.

Mechanism of Action

K118's primary mechanism of action is the inhibition of SHIP1 and SHIP2. In the context of
metabolic disease, particularly diet-induced obesity, K118 has been shown to promote an anti-
inflammatory and immunosuppressive microenvironment within the visceral adipose tissue
(VAT). This is achieved by increasing the population of IL-4-producing eosinophils, which in
turn leads to the expansion of myeloid-derived suppressor cells (MDSCs) and the polarization
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of macrophages towards an anti-inflammatory M2 phenotype. This cellular remodeling
contributes to reduced inflammation, improved glucose homeostasis, and weight loss.

In oncology, the inhibition of SHIP1 and SHIP2 by K118 is being explored as a therapeutic
strategy. Many cancer cells exhibit upregulated PI3K/Akt signaling for survival and proliferation.
While SHIPs are traditionally considered tumor suppressors due to their role in downregulating
this pathway, pan-SHIP1/2 inhibitors like K118 have demonstrated efficacy in killing various
cancer cells in vitro, including chronic lymphocytic leukemia (CLL) cells. The rationale is that
some cancers may utilize both SHIP paralogs to promote survival, and pan-inhibition can be an
effective therapeutic approach.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of K118 in mouse
models based on published studies.

Table 1: In Vivo Dosage and Administration of K118 in a Diet-Induced Obesity Mouse Model

Parameter Value Reference
Mouse Strain C57BL/6 [1][2]

) High-Fat Diet (HFD)-Induced
Disease Model [11[2]

Obesity

Dosage

10 mg/kg body weight

[1](21(3]

Route of Administration

Intraperitoneal (i.p.) injection

[2]

Dosing Frequency

Twice per week

[1](21[3]

Treatment Duration

4 weeks

[11(31[4]

Vehicle

Water

[2]

Reported Efficacy

Significant reduction in body
weight and fat content,
improved glucose control and

insulin sensitivity.

[1]14]
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Table 2: Proposed In Vivo Protocol for K118 in a Cancer Xenograft Mouse Model

Parameter

Recommended Starting
Point

Notes

Mouse Strain

Immunocompromised (e.g.,
NOD/SCID, NSG)

To allow for the engraftment of

human cancer cells.

Disease Model

Subcutaneous or orthotopic

xenograft

Dependent on the cancer type

being studied.

Dosage

Dose-escalation study

recommended (e.g., 5, 10, 20
mg/kg)

As the optimal anti-cancer
dose in vivo has not been
established, a dose-finding
study is critical. The 10 mg/kg
dose from obesity studies can

be a starting point.

Route of Administration

Intraperitoneal (i.p.) injection

A common and effective route

for preclinical studies.

Dosing Frequency

Every 2-3 days or twice per

week

To maintain therapeutic drug

levels.

Treatment Duration

3-6 weeks, or until tumor

burden endpoints are reached

Dependent on tumor growth

rate and study objectives.

Vehicle

Water or a formulation with
solubilizing agents (e.g.,
DMSO, PEG)

The aqueous solubility of K118
should be considered. A
formulation study may be

necessary.

Efficacy Readouts

Tumor volume, animal survival,
biomarker analysis (e.g., p-Akt

in tumor tissue)

To assess anti-tumor activity

and target engagement.

Experimental Protocols
Protocol for K118 Administration in a Diet-Induced
Obesity Mouse Model
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This protocol is based on established studies demonstrating the efficacy of K118 in reversing
diet-induced obesity and metabolic syndrome in mice.[1][2]

Materials:

K118 compound

 Sterile water for injection

o C57BL/6 mice (male, 8-10 weeks old)

e High-fat diet (HFD; e.g., 60% kcal from fat)
» Standard chow diet

e Insulin syringes (28-30 gauge)

» Animal balance

o Equipment for metabolic analysis (e.g., glucose meter, insulin ELISA kit)
Procedure:

* Induction of Obesity:

o Acclimatize mice for at least one week.

o Feed mice an HFD ad libitum for 8-12 weeks to induce obesity. A control group should be
maintained on a standard chow diet.

o Monitor body weight weekly.
e Preparation of K118 Solution:

o Prepare a stock solution of K118 in sterile water. For a 10 mg/kg dose in a 25g mouse
(requiring 0.25 mg), a 2.5 mg/mL stock solution would allow for a 100 pL injection volume.

o Ensure the solution is well-dissolved. Gentle warming or sonication may be used if
necessary, but stability under these conditions should be verified.
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o Prepare fresh dosing solutions on each day of administration.

o K118 Administration:

o After the obesity induction period, randomize the HFD-fed mice into two groups: Vehicle
control and K118 treatment.

o Weigh each mouse to calculate the precise dose of K118.

o Administer K118 (10 mg/kg) or an equivalent volume of sterile water (vehicle) via
intraperitoneal (i.p.) injection.

o Perform injections twice a week (e.g., Monday and Thursday) for 4 weeks.
e Monitoring and Analysis:
o Monitor body weight and food intake regularly (e.g., twice weekly).

o Perform glucose and insulin tolerance tests at baseline and at the end of the treatment
period to assess metabolic function.

o At the end of the study, euthanize mice and collect blood and tissues (e.g., visceral
adipose tissue, liver) for further analysis (e.g., histology, flow cytometry for immune cell
populations, gene expression analysis).

Proposed Protocol for K118 in a Cancer Xenograft
Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of K118. It is
essential to optimize the dosage and treatment schedule for each specific cancer model.

Materials:
e K118 compound

o Appropriate vehicle (e.g., sterile water, or a solution containing DMSO, PEG300, and Tween
80 for less soluble compounds)
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e Immunocompromised mice (e.g., NOD/SCID, NSG)
e Human cancer cell line of interest
o Matrigel (optional, for subcutaneous injection)
» Sterile syringes and needles
o Calipers for tumor measurement
¢ Anesthesia for animal procedures
Procedure:
e Tumor Cell Implantation:
o Culture the chosen human cancer cell line under standard conditions.

o Harvest and resuspend the cells in a sterile medium, potentially mixed with Matrigel, at the
desired concentration (e.g., 1-10 x 1076 cells per injection).

o Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.

o For orthotopic models, follow established surgical procedures for implantation into the
target organ.

o Dose-Finding and Efficacy Study:

o Once tumors are palpable and have reached a predetermined size (e.g., 100-150 mm3),
randomize the mice into treatment groups.

o Initial Dose-Escalation Study (Recommended):

» Establish at least three dose levels of K118 (e.g., 5, 10, and 20 mg/kg) and a vehicle
control group.

» Administer K118 via i.p. injection at a frequency of every 2-3 days.

= Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
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» Based on the toxicity and preliminary efficacy data, select the maximum tolerated dose
(MTD) or an optimal effective dose for subsequent efficacy studies.

o Efficacy Study:
= Use the selected dose of K118 and a vehicle control.

» Administer the treatment as determined in the dose-finding study for a period of 3-6
weeks.

e Monitoring and Analysis:

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(e.g., Volume = 0.5 x Length x Width?2).

o Monitor animal body weight and overall health throughout the study.
o At the end of the study, euthanize the mice and excise the tumors.

o Tumor tissue can be used for various analyses, including histology (H&E staining),
immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like
cleaved caspase-3), and Western blotting to assess target engagement (e.g.,
phosphorylation of Akt).

Safety and Toxicology

In published studies using K118 in mouse models of obesity at a dose of 10 mg/kg twice
weekly, no life-threatening toxicity has been observed.[5] Specifically, K118-treated mice did
not exhibit wasting, and their lean mass was maintained.[6] Furthermore, no harmful side
effects were observed in the lung, small intestine, or other organs, and bone mineral density
was not affected.[6] However, when exploring new disease models, especially in the context of
cancer where higher doses or more frequent administration might be required, it is crucial to
conduct thorough toxicity assessments.
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Caption: K118 inhibits SHIP1/2, leading to increased p-AKT and downstream effects.
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Caption: Workflow for K118 in a diet-induced obesity mouse model.
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Caption: Proposed workflow for K118 in a cancer xenograft mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b608289?utm_src=pdf-body-img
https://www.benchchem.com/product/b608289?utm_src=pdf-body
https://www.benchchem.com/product/b608289?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

o 1. researchgate.net [researchgate.net]

e 2. mdpi.com [mdpi.com]

e 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

e 4. Targeting SHIP1 and SHIP2 in Cancer - PubMed [pubmed.ncbi.nim.nih.gov]
e 5. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for K118 In Vivo
Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608289#k118-in-vivo-dosage-for-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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